5-chloro-1H-indole-3-carbonitrile

Description

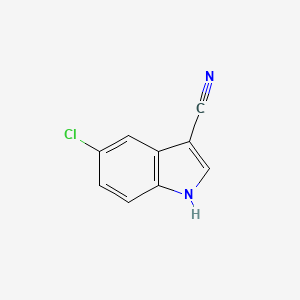

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMMMHWMPSFPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652994 | |

| Record name | 5-Chloro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-14-7 | |

| Record name | 5-Chloro-1H-indole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194490-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-1H-indole-3-carbonitrile: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-chloro-1H-indole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. The document details its fundamental characteristics, outlines relevant experimental protocols, and includes logical workflows for its synthesis and biological evaluation, tailored for professionals in research and drug development.

Core Physicochemical Properties

This compound is a solid, off-white to light yellow compound.[1][2] It is generally insoluble in water but shows solubility in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] The key quantitative physicochemical properties are summarized in the table below for ease of reference.

| Property | Value | Source |

| CAS Number | 194490-14-7 | [2] |

| Molecular Formula | C₉H₅ClN₂ | [1][2] |

| Molecular Weight | 176.60 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [1][2] |

| Melting Point | 195 - 199 °C | [1][2] |

| Boiling Point | 383.8 ± 22.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF | [1] |

| logP | ~2.3 (Calculated) | [1] |

| pKa | 13.69 ± 0.30 (Predicted) | [2] |

Experimental Protocols

This section details common experimental methodologies relevant to the synthesis and evaluation of this compound and its precursors.

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich indoles at the C-3 position.[3] This protocol describes the synthesis of the aldehyde precursor from a substituted aniline.[3]

-

Materials:

-

4-chloro-2-methyl-aniline

-

N,N-Dimethylformamide (DMF)

-

Vilsmeier reagent (prepared from POCl₃ and DMF)

-

Saturated sodium carbonate solution

-

Ice

-

-

Procedure:

-

In a suitable flask, dissolve 4-chloro-2-methyl-aniline (e.g., 10 g, 70.6 mmol) in DMF (10 mL).[3]

-

Cool the flask to 0 °C in an ice bath.[3]

-

Slowly add the prepared Vilsmeier reagent (20 mL) dropwise to the aniline solution.[3]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[3]

-

Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.[3]

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4]

-

After completion, cool the mixture and carefully add saturated sodium carbonate solution until the solution is basic, which will cause a pale yellow solid to precipitate.[3]

-

Filter the solid, wash thoroughly with water, and dry to yield 5-chloro-1H-indole-3-carbaldehyde.[3]

-

This one-step method is applicable for the preparation of various aromatic nitriles from their corresponding aldehydes.[5]

-

Materials:

-

5-chloro-1H-indole-3-carbaldehyde

-

Diammonium hydrogen phosphate

-

1-Nitropropane

-

Glacial acetic acid

-

-

Procedure:

-

Combine the 5-chloro-1H-indole-3-carbaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid in a round-bottom flask.[5]

-

Reflux the mixture for several hours (e.g., 12.5 hours as a starting point).[5] The mixture will typically turn a dark red color during reflux.[5]

-

Remove the volatile components under reduced pressure.[5]

-

Add an excess of water to the dark residue to precipitate the crude product.[5]

-

Collect the crude nitrile by filtration and dry under reduced pressure.[5]

-

-

Purification:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds.[4]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (this compound) in the cell culture medium.[4]

-

Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound.[4]

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[4]

-

-

Incubation and Analysis:

-

Incubate the plates for 48 to 72 hours at 37°C.[4]

-

Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength between 540 and 590 nm.[4] The IC₅₀ value is then calculated from the resulting data.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and a common biological evaluation protocol.

Caption: A generalized synthetic workflow for this compound.

Caption: Workflow for in vitro anticancer activity evaluation using an MTT assay.

Safety and Handling

This compound is associated with several hazard statements. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[2] Safety glasses with side-shields are recommended.[6]

-

Handling: Use in a well-ventilated area or under a fume hood.[7] Avoid breathing dust, fumes, or vapors.[2] Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry place away from heat and direct sunlight.[1] Keep the container tightly sealed under an inert gas (nitrogen or argon) at 2-8°C.[1][2]

-

First Aid:

-

Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][6]

-

Skin: Wash off with soap and plenty of water.[6]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]

-

-

Spills: For spills, use personal protective equipment, avoid dust formation, and ensure adequate ventilation.[6] Sweep up the material and place it in a suitable, closed container for disposal.[6]

References

- 1. This compound (5-Chloro-3-Cyanoindole) Supplier & Manufacturer in China | High Purity, CAS 4487-59-6 | Bulk & Custom Synthesis | Reliable Quality & Competitive Price [nj-finechem.com]

- 2. 5-CHLORO-3-CYANOINDOLE | 194490-14-7 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acetonitrile, [(5-chloro-1H-indol-3-yl)thio]- Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 5-chloro-1H-indole-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-chloro-1H-indole-3-carbonitrile, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document covers its fundamental properties, synthesis protocols, and its role as a scaffold for developing potent therapeutic agents, particularly in oncology.

Core Compound Identification

| Property | Value |

| Chemical Name | This compound |

| Synonym | 5-Chloro-3-cyanoindole |

| CAS Number | 194490-14-7[1] |

| Molecular Formula | C₉H₅ClN₂ |

| Molecular Weight | 176.61 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 195 - 199 °C |

| Solubility | Insoluble in water; Soluble in DMSO, DMF. |

Chemical Structure:

Synthesis Protocols

The synthesis of this compound and its derivatives often involves multi-step processes. A common precursor is 5-chloroindole, which can be synthesized via the Fischer indole synthesis.

Fischer Indole Synthesis of 5-Chloroindole

This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Aldehyde/Ketone: To the stirred solution, add a slight excess of a suitable aldehyde or ketone (e.g., pyruvic acid to form 5-chloroindole-2-carboxylic acid).

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.

Conversion of 5-chloroindole-3-carboxaldehyde to this compound

A general method for converting an aromatic aldehyde to a nitrile can be adapted for the synthesis of this compound from 5-chloroindole-3-carboxaldehyde.[2]

Experimental Protocol:

-

A mixture of 5-chloroindole-3-carboxaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid is refluxed for several hours.[2]

-

The volatile reactants and solvent are removed under reduced pressure.[2]

-

An excess of water is added to the residue to precipitate the crude this compound.[2]

-

The product is separated by filtration and dried under reduced pressure.[2]

-

Further purification can be achieved by recrystallization or sublimation.[2]

Biological Activity and Therapeutic Potential

Derivatives of 5-chloro-1H-indole are of significant interest in drug discovery, particularly in the development of anticancer agents. These compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of EGFR and BRAF Pathways

Several studies have demonstrated the potent inhibitory activity of 5-chloro-indole derivatives against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase.[3][4]

Quantitative Data on Anticancer Activity of 5-Chloro-Indole Derivatives:

| Compound ID | Target | Cell Line | Assay Type | IC₅₀ / GI₅₀ (nM) | Reference |

| 5f | EGFRT790M | - | Enzyme Inhibition | 9.5 ± 2 | [3] |

| 5g | EGFRT790M | - | Enzyme Inhibition | 11.9 ± 3 | [3] |

| 5d | EGFRWT | - | Enzyme Inhibition | 68 - 85 | [3] |

| 5f | EGFRWT | - | Enzyme Inhibition | 68 - 85 | [3] |

| 5g | EGFRWT | - | Enzyme Inhibition | 68 - 85 | [3] |

| 3e | EGFR | - | Enzyme Inhibition | 68 | [4] |

| 5c | - | Various | Growth Inhibition | 29 - 47 | [3] |

| 5d | - | Various | Growth Inhibition | 29 - 47 | [3] |

| 5f | - | Various | Growth Inhibition | 29 - 47 | [3] |

| 5g | - | Various | Growth Inhibition | 29 - 47 | [3] |

| 6e | - | Various | Growth Inhibition | 29 - 47 | [3] |

| 6f | - | Various | Growth Inhibition | 29 - 47 | [3] |

Note: The compound IDs refer to structures in the cited literature and are derivatives of the core 5-chloro-indole structure.

Inhibition of the WNT Signaling Pathway

Derivatives of 5-chloro-indole have also been identified as inhibitors of the WNT signaling pathway through the targeting of Dishevelled 1 (DVL1).[5]

Quantitative Data on WNT Pathway Inhibition:

| Compound ID | Target | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

| (S)-1 | DVL1 | - | DVL-GFP Recruitment | 0.49 ± 0.11 | [5] |

| Racemate 1 | DVL1 | - | DVL-GFP Recruitment | 0.74 ± 0.08 | [5] |

| (R)-1 | DVL1 | - | DVL-GFP Recruitment | 29.5 ± 0.9 | [5] |

| (S)-1 | - | HCT116 | Cell Growth Inhibition | 7.1 ± 0.6 | [5] |

| Racemate 1 | - | HCT116 | Cell Growth Inhibition | 15.2 ± 1.1 | [5] |

| (R)-1 | - | HCT116 | Cell Growth Inhibition | 28.3 ± 1.2 | [5] |

Note: The compound IDs refer to structures in the cited literature and are derivatives of the core 5-chloro-indole structure.

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability (IC₅₀ Determination)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.[6]

-

Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 5-chloro-indole derivatives in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 540 and 590 nm. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentrations.

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the WNT signaling pathway by a 5-chloro-indole derivative that targets the DVL protein.

References

- 1. 5-CHLORO-3-CYANOINDOLE CAS#: 194490-14-7 [amp.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Data of 5-chloro-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-chloro-1H-indole-3-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this compound, this guide presents data from its close structural analog, 5-iodo-1H-indole-3-carbonitrile, which is expected to exhibit very similar spectroscopic properties. This information is supplemented with detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of chloro-indole derivatives.

Spectroscopic Data

The following tables summarize the key spectroscopic data anticipated for this compound, based on the reported data for 5-iodo-1H-indole-3-carbonitrile.[1] The substitution of iodine with chlorine is expected to cause minor shifts in the presented values.

Table 1: 1H NMR Data (400 MHz, DMSO-d6) of 5-iodo-1H-indole-3-carbonitrile [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 12.35 | s | N-H |

| 8.25 | s | H-2 |

| 7.95 | d, J=1.3 Hz | H-4 |

| 7.55 | dd, J=8.6, 1.6 Hz | H-6 |

| 7.40 | d, J=8.6 Hz | H-7 |

Table 2: 13C NMR Data (101 MHz, DMSO-d6) of 5-iodo-1H-indole-3-carbonitrile [1]

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | C-7a |

| 134.5 | C-2 |

| 131.7 | C-4 |

| 129.2 | C-6 |

| 126.8 | C-3a |

| 115.8 | C-7 |

| 115.4 | CN |

| 86.0 | C-5 |

| 83.7 | C-3 |

Table 3: IR and MS Data of 5-iodo-1H-indole-3-carbonitrile [1]

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (cm-1) | 3276 (N-H stretch), 2218 (C≡N stretch), 1508, 1418 (aromatic C=C stretch) |

| HRMS (ESI) | m/z calculated for C9H5IN2Na [M+Na]+: 268.9570; found 268.9574 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for chloro-indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

A standard protocol for acquiring high-quality 1H and 13C NMR spectra of 5-chloro-indole derivatives is outlined below.

2.1.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.

-

Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

2.1.2. 1H NMR Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Lock on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, baseline correction, and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

2.1.3. 13C NMR Acquisition

-

Instrument: Same spectrometer as for 1H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence with NOE.

-

Number of Scans: 1024 or more scans due to the low natural abundance of 13C.

-

Spectral Width: Approximately 0-200 ppm.

-

-

Data Processing: Similar to 1H NMR processing, with chemical shifts referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

2.2.1. Sample Preparation

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common technique.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

2.2.2. Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment (or with the pure KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

2.3.1. Sample Preparation

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

2.3.2. Data Acquisition

-

Instrument: A mass spectrometer, often coupled with a chromatography system (e.g., GC-MS or LC-MS).

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

References

An In-depth Technical Guide on the Solubility of 5-chloro-1H-indole-3-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloro-1H-indole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining thermodynamic solubility, and a logical workflow for solubility assessment.

Introduction to this compound

This compound belongs to the indole family, a core scaffold in numerous biologically active compounds. The presence of a chlorine atom at the 5-position and a nitrile group at the 3-position significantly influences its physicochemical properties, including its solubility in various organic solvents. Understanding these solubility characteristics is paramount for its application in drug design, formulation development, and various biological assays.

Solubility Profile

Currently, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a range of organic solvents is not extensively documented in scientific literature. However, based on available information and the general behavior of similar heterocyclic compounds, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A common solvent for initial stock solutions in biological screening. |

| Dimethylformamide (DMF) | Soluble[1] | Another polar aprotic solvent suitable for dissolving many organic compounds. |

| Water | Insoluble[1] | The hydrophobic indole ring and the chloro-substituent contribute to poor aqueous solubility. |

| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble | Based on the solubility of the related compound 5-chloroindole, which is soluble in alcohol. |

| Other Common Organic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane) | Expected to be Soluble to Moderately Soluble | Solubility will depend on the polarity of the solvent. Higher polarity solvents are more likely to be effective. |

It is crucial for researchers to experimentally determine the quantitative solubility in the specific solvent system relevant to their application.

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. The following is a detailed protocol that can be adapted for this compound.

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane) of analytical grade

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the dissolved compound does not change between later time points).

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, either centrifuge the supernatant at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered supernatant from the saturated solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of a chemical compound like this compound.

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

References

The Emerging Therapeutic Potential of 5-Chloro-1H-indole-3-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly enhance the therapeutic properties of these molecules, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the predicted biological activity of 5-chloro-1H-indole-3-carbonitrile and its derivatives, with a focus on their potential as targeted cancer therapeutics. We will delve into their inhibitory effects on key signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for their synthesis and evaluation.

Targeted Biological Activity: Kinase Inhibition in Cancer Therapy

Research has increasingly pointed towards 5-chloro-indole derivatives as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. While a broad range of 5-chloro-indoles have been investigated, this guide will also touch upon the specific subclass of this compound derivatives, which are emerging as promising therapeutic candidates.

Epidermal Growth Factor Receptor (EGFR) and BRAF Inhibition

Mutations in the EGFR and BRAF genes are well-established drivers of various cancers. Several studies have highlighted the potential of 5-chloro-indole derivatives to inhibit the signaling pathways associated with these mutated kinases.[1][2][3][4][5]

Quantitative Data on Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the in vitro biological activities of various 5-chloro-indole derivatives, demonstrating their potency against different cancer cell lines and specific kinases.

Table 1: In Vitro Antiproliferative Activity of 5-Chloro-indole Derivatives (GI₅₀ in nM)

| Compound ID | Panc-1 | HT-29 | A-549 | MCF-7 | Reference |

| 5f | 29 | 29 | 29 | 29 | [3] |

Note: The specific structure of compound 5f, a 5-chloro-indole derivative, is detailed in the cited literature.

Table 2: Kinase Inhibitory Activity of 5-Chloro-indole Derivatives (IC₅₀ in nM)

| Compound ID | EGFRWT | EGFRT790M | BRAFV600E | Reference |

| 5d | 85 | - | - | [3] |

| 5f | 72 | 9.5 ± 2 | - | [3] |

| 5g | 68 | 11.9 ± 3 | - | [3] |

| Erlotinib (Reference) | 80 | - | - | [3] |

| Osimertinib (Reference) | - | 8 ± 2 | - | [3] |

Note: Structures of compounds 5d, 5f, and 5g, which are 5-chloro-indole-2-carboxamides, are provided in the source material.

Dishevelled 1 (DVL1) Inhibition in the WNT Signaling Pathway

The WNT signaling pathway is another critical pathway often dysregulated in cancer. A specific 5-chloro-indole-2-carboxamide derivative has been identified as an inhibitor of Dishevelled 1 (DVL1), a key component of this pathway.[6]

Table 3: DVL1 Inhibition and Anticancer Activity (EC₅₀ in µM)

| Compound ID | DVL1 Inhibition | HCT116 Cell Growth Inhibition | Reference |

| (S)-1 | 0.49 ± 0.11 | 7.1 ± 0.6 | [6] |

Note: Compound (S)-1 is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide.

Tropomyosin Receptor Kinase (TRK) Inhibition

Recent research has highlighted the potential of 1H-indole-3-carbonitrile derivatives as potent inhibitors of Tropomyosin Receptor Kinases (TRKs).[1] While specific quantitative data for 5-chloro substituted derivatives is emerging, this represents a promising avenue for the development of targeted therapies for cancers harboring TRK fusions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of 5-chloro-indole derivatives.

Synthesis of 5-Chloro-indole Derivatives

A common method for the synthesis of the 5-chloro-indole core is the Fischer indole synthesis .[2]

Protocol: Fischer Indole Synthesis of a 5-Chloro-indole Scaffold

-

Reaction Setup: Dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[2]

-

Addition of Ketone/Aldehyde: To the stirred solution, add a slight excess of the desired ketone or aldehyde (e.g., butan-2-one).[2]

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[2]

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.[2]

Further derivatization at various positions of the 5-chloro-indole core can be achieved through subsequent reactions, such as acylation, alkylation, and coupling reactions, to generate a library of compounds for biological screening.[2]

In Vitro Biological Evaluation

Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[2]

-

Cell Seeding: Seed the desired cancer cell lines (e.g., A549, HCT116, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 5-chloro-indole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.[2]

Protocol: HTRF KinEASE-TK Assay for EGFR Kinase Inhibition

This is a homogeneous time-resolved fluorescence (HTRF) assay for measuring tyrosine kinase activity.[3]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the EGFR enzyme (wild-type or mutant), the substrate (TK-biotin), and ATP.

-

Compound Incubation: Add the test compounds, dissolved in DMSO, to the reaction mixture at various concentrations.

-

Enzyme Reaction: Initiate the enzymatic reaction by the addition of ATP and allow it to proceed for a specified time at room temperature.

-

Detection: Stop the reaction and add a detection mixture containing streptavidin-XL665 and a phosphotyrosine-specific antibody labeled with Eu³⁺-cryptate.

-

Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.

Protocol: Caspase-3 Assay for Apoptosis Induction

This assay measures the activity of caspase-3, a key effector caspase in apoptosis.[3]

-

Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to release intracellular contents.

-

Substrate Addition: Add a caspase-3 specific substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter) to the cell lysate.

-

Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.

-

Signal Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.

-

Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells to determine the extent of apoptosis induction.[3]

Visualizing the Mechanisms of Action

To better understand the biological context in which this compound derivatives may act, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Caption: Inhibition of the EGFR/BRAF signaling pathway by 5-chloro-indole derivatives.

Caption: Inhibition of the WNT signaling pathway via DVL1 by 5-chloro-indole derivatives.

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Conclusion and Future Perspectives

The 5-chloro-1H-indole scaffold represents a versatile and potent platform for the development of novel therapeutics, particularly in oncology. The derivatives discussed have demonstrated significant inhibitory activity against key cancer-related kinases such as EGFR, BRAF, and DVL1. While much of the detailed research has focused on 2-carboxylate and 2-carboxamide derivatives, the emerging data on 1H-indole-3-carbonitriles as TRK inhibitors suggests a promising new direction for this chemical class.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives. Elucidating their structure-activity relationships against a panel of kinases and cancer cell lines will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. The detailed protocols and compiled data within this guide aim to provide a solid foundation for researchers to build upon in their quest to develop the next generation of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

5-Chloro-1H-indole-3-carbonitrile: A Technical Guide to a Potential Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Its inherent ability to mimic peptide structures and engage in various non-covalent interactions with protein targets has cemented its status as a "privileged structure" in drug discovery.[1] Within this diverse family, indole-3-carbonitrile derivatives have emerged as a class of significant interest, with demonstrated activities across a spectrum of therapeutic areas, including oncology and infectious diseases. This technical guide focuses on a specific, yet underexplored, member of this family: 5-chloro-1H-indole-3-carbonitrile .

The introduction of a chlorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its binding affinity, metabolic stability, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the synthetic methodologies for this compound and explores its potential as a pharmacophore, drawing insights from the broader class of indole derivatives.

Pharmacophoric Potential of the Indole-3-Carbonitrile Scaffold

While specific biological data for this compound is not extensively available in the public domain, the broader class of indole-3-carbonitrile and related indole derivatives has been shown to interact with a variety of biological targets. The core indole structure can participate in hydrogen bonding, pi-stacking, and hydrophobic interactions within protein binding pockets. The nitrile group at the 3-position is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions.

Derivatives of the indole-3-carbinol, a related structure, have shown promise as anticancer agents, particularly against glioblastoma.[2][3][4] Structure-activity relationship (SAR) studies on these and other indole derivatives suggest that modifications at various positions of the indole ring can significantly impact their biological activity.

Data Presentation

A comprehensive search of publicly available databases did not yield specific quantitative biological activity data (e.g., IC50, EC50, Ki) for this compound against specific molecular targets. This indicates that while the compound is synthetically accessible, its biological activity profile has not been extensively characterized or published. The tables below are presented as templates for the type of data that would be crucial for evaluating the pharmacophoric potential of this molecule.

Table 1: Hypothetical In Vitro Activity Profile for this compound

| Target | Assay Type | IC50 / EC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| Kinase X | Kinase Inhibition Assay | - | - | - |

| Receptor Y | Radioligand Binding Assay | - | - | - |

| Enzyme Z | Enzyme Activity Assay | - | - | - |

| Cancer Cell Line A | Cytotoxicity Assay (MTT) | - | - | - |

| Cancer Cell Line B | Cytotoxicity Assay (MTT) | - | - | - |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H5ClN2 | |

| Molecular Weight | 176.61 g/mol | |

| LogP (calculated) | 2.5 | |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 | |

Experimental Protocols

The synthesis of this compound has been reported through several methods. Below are detailed protocols based on published procedures.

Protocol 1: Cyanation of 5-Chloro-1H-indole

This protocol describes the direct cyanation of 5-chloro-1H-indole at the C3 position.

Materials:

-

5-chloro-1H-indole

-

Inorganic cyanate (e.g., sodium cyanate)

-

PIII/PV=O catalyst

-

Solvent (e.g., Hexane/EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-chloro-1H-indole (1 equivalent) in the chosen solvent, add the inorganic cyanate (excess) and the PIII/PV=O catalyst (catalytic amount).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield this compound.

Protocol 2: Synthesis via N-Benzylation and Cyanation

This method involves the protection of the indole nitrogen followed by cyanation.

Materials:

-

5-chloro-1H-indole

-

Benzyl bromide

-

Base (e.g., sodium hydride)

-

Cyanating agent (e.g., copper(I) cyanide)

-

Solvent (e.g., DMF, DCM, Hexane)

-

Silica gel for column chromatography

Procedure:

-

N-Benzylation: To a solution of 5-chloro-1H-indole in DMF, add sodium hydride at 0 °C. After stirring for 30 minutes, add benzyl bromide and allow the reaction to warm to room temperature. Monitor by TLC. After completion, quench with water and extract with ethyl acetate. Purify the crude N-benzyl-5-chloro-1H-indole by column chromatography.

-

Cyanation: The N-benzyl-5-chloro-1H-indole is then subjected to a cyanation reaction, for example, using a palladium-catalyzed reaction with a cyanide source.

-

Purify the resulting 1-benzyl-5-chloro-1H-indole-3-carbonitrile by flash column chromatography using a DCM:Hexane eluent.

Signaling Pathways and Logical Relationships

Given the lack of specific target information for this compound, we present a generalized signaling pathway that is often targeted by indole-based anticancer agents, such as inhibitors of Receptor Tyrosine Kinases (RTKs). This diagram illustrates a potential, though unconfirmed, mechanism of action.

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase pathway.

This diagram illustrates a common signaling cascade initiated by the activation of a Receptor Tyrosine Kinase (RTK). Many indole-based inhibitors function by blocking the ATP-binding site of the kinase domain of these receptors, thereby inhibiting downstream signaling that leads to cell proliferation and survival. The dashed arrow indicates the hypothetical point of intervention for this compound.

Caption: Simplified workflow for the synthesis of this compound.

This workflow outlines the key steps in one of the synthetic routes to the target compound, starting from the commercially available 5-chloro-1H-indole.

Conclusion and Future Directions

This compound represents a synthetically accessible molecule with potential as a pharmacophore, building on the established biological significance of the indole nucleus. While direct evidence of its biological activity is currently limited, its structural features suggest that it warrants further investigation.

Future research should focus on:

-

Broad biological screening: Testing the compound against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes, to identify potential areas of activity.

-

Phenotypic screening: Evaluating the effect of the compound on various cell-based assays to uncover novel biological functions.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to understand the contribution of the chloro and nitrile substituents to any observed biological activity.

This technical guide provides a foundation for researchers interested in exploring the potential of this compound as a novel scaffold in drug discovery. The provided synthetic protocols offer a starting point for obtaining the molecule, and the conceptual framework of its potential biological roles can guide future experimental design.

References

- 1. Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wlv.openrepository.com [wlv.openrepository.com]

- 3. researchgate.net [researchgate.net]

- 4. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]

The Therapeutic Potential of 5-Chloro-1H-indole-3-carbonitrile Analogs: A Technical Guide to Key Molecular Targets

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of 5-chloro-1H-indole-3-carbonitrile analogs, with a primary focus on their applications in oncology. The indole scaffold is a significant pharmacophore in medicinal chemistry, and the addition of a chlorine atom at the 5-position has been shown to enhance the anticancer properties of these molecules.[1] This document outlines the key molecular targets, summarizes quantitative biological data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling, through mutations or overexpression, is a key driver in many cancers, including non-small-cell lung cancer (NSCLC) and glioblastoma.[2] Several this compound analogs have been developed as potent inhibitors of both wild-type (WT) and mutant forms of EGFR.

A recent study detailed the development of a new series of indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as antiproliferative agents targeting both wild-type and mutant EGFR.[2] Notably, compounds 5f and 5g from this series demonstrated potent inhibitory activity against the resistant EGFRT790M mutant, with IC50 values comparable to the FDA-approved drug osimertinib.[2]

Quantitative Data: EGFR Inhibition

| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 5d | EGFRWT | 85 ± 5 | Erlotinib | 80 ± 5 |

| 5f | EGFRWT | 72 ± 4 | Erlotinib | 80 ± 5 |

| 5g | EGFRWT | 68 ± 3 | Erlotinib | 80 ± 5 |

| 5f | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 |

| 5g | EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 |

| 3e | EGFR | 68 | Erlotinib | 80 |

| IVc | EGFR-TK | 120 | - | - |

Table 1: Inhibitory activity of selected this compound analogs against EGFR.[2][3][4]

Signaling Pathway: EGFR

Diagram 1: Simplified EGFR signaling pathway and the inhibitory action of the analogs.

BRAF Kinase

The BRAF gene encodes a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. The BRAFV600E mutation is a common driver of various cancers, particularly melanoma. Some 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of the mutant BRAFV600E pathway.[3][4]

Quantitative Data: BRAFV600E Inhibition

| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 3a | BRAFV600E | 85 | Vemurafenib | 45 |

| 3b | BRAFV600E | 79 | Vemurafenib | 45 |

| 3c | BRAFV600E | 75 | Vemurafenib | 45 |

| 3d | BRAFV600E | 72 | Vemurafenib | 45 |

| 3e | BRAFV600E | 68 | Vemurafenib | 45 |

Table 2: Inhibitory activity of selected 5-chloro-indole-2-carboxylate analogs against BRAFV600E.[3][4]

Signaling Pathway: BRAF

Diagram 2: BRAF signaling pathway and the inhibitory point of the analogs.

Dual EGFR and SRC Kinase Inhibition

Recent research has highlighted the cooperation between c-SRC and EGFR in promoting a more aggressive tumor phenotype.[5] This has led to the development of dual inhibitors targeting both kinases. Novel indole derivatives structurally similar to osimertinib have been synthesized and evaluated for their dual inhibitory activity.[5]

Quantitative Data: Dual EGFR/SRC Inhibition

| Compound | EGFR IC50 (µM) | SRC Kinase IC50 (µM) |

| 16 | 1.026 | 0.002 |

| Osimertinib (Ref.) | - | - |

| Dasatinib (Ref.) | - | - |

Table 3: Dual inhibitory activity of a selected indole analog against EGFR and SRC kinase.[5]

WNT Signaling Pathway via Dishevelled 1 (DVL1) Inhibition

The WNT signaling pathway is crucial for cell fate determination and proliferation, and its aberrant activation is a hallmark of colorectal cancer. A novel 5-chloro-1H-indole-2-carboxamide derivative, (S)-1 (RS4690) , has been identified as a selective inhibitor of Dishevelled 1 (DVL1), a key cytoplasmic component of the WNT pathway.[6] This compound inhibits the interaction of DVL1 with its receptor, Frizzled, thereby disrupting downstream signaling.

Quantitative Data: DVL1 Inhibition

| Compound | Target | EC50 (µM) |

| (S)-1 (RS4690) | DVL1 | 0.49 ± 0.11 |

Table 4: Inhibitory activity of (S)-1 against DVL1.[6]

Signaling Pathway: WNT/DVL1

Diagram 3: WNT signaling pathway showing DVL1 inhibition by (S)-1.

Experimental Protocols

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[1]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 5-chloroindole derivatives.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50/GI50 Calculation: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated from the dose-response curve.

Kinase Inhibition Assay

-

Assay Principle: The ability of the compounds to inhibit the activity of a specific kinase (e.g., EGFR, BRAF) is measured. This is often done using a luminescence-based assay or an ELISA-based method.

-

Reaction Mixture: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.

-

Kinase Reaction: The kinase reaction is allowed to proceed for a set time at a specific temperature.

-

Detection: The amount of product formed (e.g., phosphorylated substrate) or the amount of ATP remaining is quantified.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Caspase-3 Assay

Caspase-3 is a key effector caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[2]

-

Cell Treatment: Cancer cells (e.g., Panc-1) are treated with the test compounds.[2]

-

Cell Lysis: After incubation, the cells are lysed to release the cellular contents.

-

Caspase-3 Activity Measurement: The cell lysate is incubated with a caspase-3 specific substrate that is conjugated to a colorimetric or fluorometric reporter.

-

Detection: The amount of cleaved substrate is measured using a spectrophotometer or fluorometer.

-

Data Analysis: The level of caspase-3 activation is expressed as the amount of protein (e.g., pg/mL).[2]

Synthesis of 5-Chloroindole Derivatives

A common method for creating the 5-chloroindole core is the Fischer indole synthesis.[1]

-

Starting Materials: 4-chlorophenylhydrazine and an appropriate ketone or aldehyde (e.g., butan-2-one).[1]

-

Reaction Setup: The reactants are dissolved in a suitable solvent (e.g., ethanol, glacial acetic acid) in a round-bottom flask.

-

Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.[1]

-

Reflux: The reaction mixture is heated to reflux for several hours.

-

Work-up and Purification: The reaction is cooled, neutralized, and the product is extracted with an organic solvent. The final product is purified using column chromatography or recrystallization.[1]

Further functionalization at various positions of the 5-chloroindole ring can be achieved through reactions like the Vilsmeier-Haack reaction for C-3 formylation.[7]

Diagram 4: General workflow for the synthesis of 5-chloroindole analogs.

Conclusion

Analogs of this compound represent a promising class of compounds with significant potential in cancer therapy. Their ability to target key oncogenic drivers such as EGFR, BRAF, SRC, and components of the WNT signaling pathway provides a strong rationale for their continued development. The data presented in this guide highlights the potent and, in some cases, selective activity of these analogs, warranting further investigation and optimization to translate these findings into novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

Unraveling the Solid State: A Technical Guide to the Structural Analysis of 5-chloro-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the crystalline structure of 5-chloro-1H-indole-3-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry. While a definitive experimental crystal structure for this specific compound is not yet publicly available, this document provides a detailed examination of a closely related analogue, 5-chloro-1H-indole-3-carboxylic acid, to infer and predict its structural characteristics. This guide also outlines the established experimental protocols for determining the crystal structure of novel compounds.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms and molecules in a solid-state material, known as its crystal structure, is of paramount importance in the field of drug development. It governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, all of which are critical determinants of a drug's efficacy and safety. For researchers, a thorough understanding of the crystal structure of a molecule like this compound provides invaluable insights for structure-activity relationship (SAR) studies, rational drug design, and the development of stable and effective pharmaceutical formulations.

Comparative Crystal Structure Analysis: Insights from 5-chloro-1H-indole-3-carboxylic acid

In the absence of an experimentally determined crystal structure for this compound, a detailed analysis of the crystallographic data for the closely related compound, 5-chloro-1H-indole-3-carboxylic acid, offers significant predictive power. The substitution of a carboxylic acid group with a carbonitrile group is expected to influence the intermolecular interactions and crystal packing, but the core indole scaffold provides a solid foundation for a comparative study.

A study on 5-chloro-1H-indole-3-carboxylic acid revealed its crystallographic parameters, which are summarized in the table below.[1][2]

Table 1: Crystallographic Data for 5-chloro-1H-indole-3-carboxylic acid [1][2]

| Parameter | Value |

| Chemical Formula | C₉H₆ClNO₂ |

| Molecular Weight | 195.60 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.2934 (15) |

| b (Å) | 13.065 (3) |

| c (Å) | 17.902 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1705.9 (6) |

| Z | 8 |

| Temperature (K) | 293 |

| R-factor | 0.037 |

The crystal structure of 5-chloro-1H-indole-3-carboxylic acid is characterized by the formation of inversion dimers through hydrogen bonds between the carboxylic acid groups.[1] These dimers are further linked into sheets by N-H···O hydrogen bonds.[1] Aromatic π–π stacking interactions also play a role in the crystal packing.[1]

Predicted Crystal Structure of this compound

Based on the analysis of its carboxylic acid analogue, we can anticipate key features of the this compound crystal structure. The indole ring system is expected to be essentially planar. The primary intermolecular interactions are likely to be dominated by N-H···N hydrogen bonds, where the indole N-H acts as a donor and the nitrogen of the carbonitrile group acts as an acceptor. Furthermore, π–π stacking interactions between the indole rings are also expected to be a significant stabilizing force in the crystal lattice.

The replacement of the carboxylic acid group with a carbonitrile will preclude the formation of the strong O-H···O hydrogen-bonded dimers observed in the carboxylic acid derivative. This will likely lead to a different packing arrangement, potentially impacting the overall density and stability of the crystal.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₅ClN₂ | [3] |

| Molecular Weight | 176.60 g/mol | [3] |

| Melting Point | 195 - 199 °C | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF | [3] |

Experimental Protocol for Crystal Structure Determination

The definitive determination of the crystal structure of this compound would require single-crystal X-ray diffraction. The following is a detailed, generalized methodology for this process.

Crystallization

The initial and often most critical step is to grow high-quality single crystals suitable for X-ray diffraction. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Crystals form at the interface as the solvents diffuse into one another.

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a sealed larger container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities.

The workflow for this experimental process is illustrated in the diagram below.

Logical Relationship: Comparative Structural Analysis

The logical approach to understanding the crystal structure of this compound in the absence of experimental data relies on a comparative analysis with a known, structurally similar compound. This process is outlined in the following diagram.

Conclusion

While the experimental crystal structure of this compound remains to be elucidated, a comprehensive analysis of the closely related 5-chloro-1H-indole-3-carboxylic acid provides a robust framework for predicting its solid-state properties. The anticipated prevalence of N-H···N hydrogen bonds and π–π stacking interactions will likely define its crystal packing. The detailed experimental protocol provided herein offers a clear roadmap for the future determination of this structure, which will undoubtedly be a valuable contribution to the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers working with this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (5-Chloro-3-Cyanoindole) Supplier & Manufacturer in China | High Purity, CAS 4487-59-6 | Bulk & Custom Synthesis | Reliable Quality & Competitive Price [nj-finechem.com]

"5-chloro-1H-indole-3-carbonitrile" melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1H-indole-3-carbonitrile

This technical guide provides a detailed overview of the melting and boiling points of this compound, targeting researchers, scientists, and professionals in drug development. The document outlines the available data, presents detailed experimental protocols for the determination of these physical properties, and includes a workflow diagram for these procedures.

Physicochemical Data

The accurate determination of physical properties such as melting and boiling points is fundamental in the identification, purification, and characterization of chemical compounds. For this compound, the experimentally determined and reported data are summarized below.

Data Presentation

| Property | Value | Source |

| Melting Point | 195 - 199 °C | [1] |

| Boiling Point | Data not available | N/A |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.[2]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[2]

-

Thermometer

-

The solid sample (this compound)

-

Mortar and pestle (for pulverizing the sample)

-

Heating bath fluid (e.g., mineral oil) for Thiele tube method

Procedure (using a Mel-Temp apparatus):

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[2][3]

-

Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus. The thermometer is positioned correctly to ensure its bulb is aligned with the sample.[4]

-

Approximate Melting Point Determination: The apparatus is heated rapidly to get a preliminary, approximate melting point. This provides a target range for a more accurate measurement.

-

Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated at a faster rate until the temperature is about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5][6]

Boiling Point Determination for a High-Melting Solid

For a solid with a high melting point, the boiling point is typically determined at reduced pressure to prevent thermal decomposition. The Thiele tube method can be adapted for this purpose on a small scale.

Apparatus and Materials:

-

Thiele tube[7]

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner)

-

Vacuum source

-

Manometer

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Apparatus Assembly: A capillary tube is placed inside the test tube with its open end downwards. The test tube is then attached to a thermometer.[7]

-

Thiele Tube Setup: The thermometer and test tube assembly are inserted into the Thiele tube containing a heating oil, ensuring the sample is below the oil level.[7]

-

Reduced Pressure Application: The Thiele tube is connected to a vacuum source and a manometer to maintain a constant, reduced pressure.

-

Heating and Observation: The Thiele tube is gently heated. The temperature is noted when a continuous stream of bubbles emerges from the capillary tube. The heating is then stopped.[7]

-

Boiling Point Recording: As the apparatus cools, the point at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded reduced pressure.

Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the melting and boiling points of a solid organic compound.

References

- 1. This compound (5-Chloro-3-Cyanoindole) Supplier & Manufacturer in China | High Purity, CAS 4487-59-6 | Bulk & Custom Synthesis | Reliable Quality & Competitive Price [nj-finechem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 5-chloro-1H-indole-3-carbonitrile from 5-chloroindole: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the synthesis of functionalized indole derivatives is a critical process in the discovery of novel therapeutic agents. The compound 5-chloro-1H-indole-3-carbonitrile is a valuable building block in medicinal chemistry, with the indole scaffold being a prominent feature in many biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound, starting from the commercially available 5-chloroindole.

The presented synthesis is a reliable two-step process. The first step involves the formylation of 5-chloroindole at the C3 position to yield 5-chloro-1H-indole-3-carboxaldehyde via the Vilsmeier-Haack reaction. The subsequent step is the conversion of the aldehyde to the corresponding nitrile. This document outlines two effective methods for this conversion: a one-pot reaction and a two-step process through an oxime intermediate.

Applications in Drug Discovery

Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals.[1] The introduction of a chlorine atom at the 5-position and a carbonitrile group at the 3-position of the indole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile.[2] Specifically, 5-chloro-indole derivatives have garnered attention for their potential in the development of anticancer therapies by targeting key signaling pathways.[2] The nitrile group is a versatile functional group that can be further transformed into other functionalities, making this compound a key intermediate for generating a diverse library of compounds for drug screening.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Step 1: Vilsmeier-Haack Formylation of 5-chloroindole

This protocol describes the synthesis of 5-chloro-1H-indole-3-carboxaldehyde from 5-chloroindole using the Vilsmeier-Haack reaction.[3] This reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds like indoles.[4][5]

Reaction Scheme:

Materials and Reagents:

-

5-chloroindole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

-

Dichloromethane (DCM, optional)

-

Ice

-

Saturated sodium bicarbonate solution

-

Methanol for recrystallization

Protocol:

-

Preparation of the Vilsmeier Reagent: In a fume hood, slowly add phosphorus oxychloride (or phosphorus trichloride) dropwise to ice-cold dimethylformamide with stirring.[6][7] The reaction is exothermic and should be controlled by an ice bath.

-

Reaction with 5-chloroindole: To the freshly prepared Vilsmeier reagent, add a solution of 5-chloroindole in DMF dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for approximately 45-60 minutes.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.[7]

-

Precipitation and Filtration: Stir the mixture until the ice has melted. A precipitate of the crude 5-chloro-1H-indole-3-carboxaldehyde will form. Collect the solid by vacuum filtration and wash the filter cake with cold water.

-

Purification: Recrystallize the crude product from methanol to obtain the pure 5-chloro-1H-indole-3-carboxaldehyde as a white to light orange solid.[7]

Quantitative Data:

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-chloroindole | PCl₃, DMF | 0 to 50 | 1 | 59 | [7] |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [4] |

Step 2: Conversion of 5-chloro-1H-indole-3-carboxaldehyde to this compound

Two effective methods are presented for the conversion of the aldehyde to the nitrile.

This method provides a direct, one-pot synthesis of the nitrile from the aldehyde.[8][9]

Reaction Scheme:

Materials and Reagents:

-

5-chloro-1H-indole-3-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Formic acid or a silica-gel support

-

Sodium acetate (if using formic acid)

-

Ethyl acetate

Protocol:

-

Reaction Setup (Formic Acid Method): In a round-bottom flask, dissolve 5-chloro-1H-indole-3-carboxaldehyde, hydroxylamine hydrochloride, and sodium acetate in a mixture of formic acid and water.[9]

-

Reaction Progression: Heat the reaction mixture under reflux and monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data (General Aldehyde to Nitrile Conversion):

| Aldehyde | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aromatic Aldehydes | NH₂OH·HCl, NaOAc | Formic Acid/H₂O | Reflux | High | [9] |

| Vanillin | NH₂OH·HCl, Silica-gel | Solvent-free | 83 | 85 | [8] |

This classic method involves the formation of an aldoxime followed by its dehydration to the nitrile.[10][11]

Reaction Scheme:

Materials and Reagents:

-

5-chloro-1H-indole-3-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., Sodium hydroxide, Sodium carbonate, or Pyridine)

-

Dehydrating agent (e.g., Acetic anhydride, or Diammonium hydrogen phosphate in 1-nitropropane/acetic acid)

-

Ethanol or other suitable solvent

Protocol:

-

Oxime Formation: Dissolve 5-chloro-1H-indole-3-carboxaldehyde in a suitable solvent like ethanol. Add a solution of hydroxylamine hydrochloride and a base. Stir the reaction at room temperature until the formation of the oxime is complete (monitored by TLC).[11]

-

Isolation of Oxime (Optional): The intermediate oxime can be isolated by precipitation with water and filtration.

-

Dehydration to Nitrile: To the crude or isolated oxime, add a dehydrating agent. For example, reflux the oxime with diammonium hydrogen phosphate in a mixture of 1-nitropropane and glacial acetic acid.[10]

-

Work-up and Purification: After the reaction is complete, remove the volatile components under reduced pressure. Add water to the residue to precipitate the crude nitrile. Collect the solid by filtration and purify by recrystallization or column chromatography.[10]

Quantitative Data (General Oxime Dehydration):

| Aldehyde Oxime | Dehydrating Agent/Solvent | Time (h) | Yield (%) | Reference |

| Indole-3-carboxaldehyde oxime | (NH₄)₂HPO₄, 1-nitropropane/acetic acid | 12.5 | 85-95 | [10] |

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthetic protocols.

Caption: Synthetic workflow for this compound.